Cas no 1704069-05-5 (4-Hydroxy-N,2,6-trimethylbenzenesulfonamide)

4-Hydroxy-N,2,6-trimethylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-hydroxy-N,2,6-trimethylbenzenesulfonamide
- AM87708
- FCH4078408
- 4-Hydroxy-N,2,6-trimethylbenzenesulfonamide
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- MDL: MFCD28400299
- Inchi: 1S/C9H13NO3S/c1-6-4-8(11)5-7(2)9(6)14(12,13)10-3/h4-5,10-11H,1-3H3
- InChI Key: CZHQRBMMOIEIKZ-UHFFFAOYSA-N
- SMILES: S(C1C(C)=CC(=CC=1C)O)(NC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 271
- Topological Polar Surface Area: 74.8
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 296.5±15.0 °C at 760 mmHg
- Flash Point: 133.1±20.4 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4-Hydroxy-N,2,6-trimethylbenzenesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Hydroxy-N,2,6-trimethylbenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D626337-500mg |
4-hydroxy-N,2,6-trimethylbenzenesulfonamide |
1704069-05-5 | 97% | 500mg |
$306 | 2023-08-31 | |
eNovation Chemicals LLC | D626337-1g |
4-hydroxy-N,2,6-trimethylbenzenesulfonamide |
1704069-05-5 | 97% | 1g |
$1520 | 2024-05-24 | |
eNovation Chemicals LLC | D626337-1g |
4-hydroxy-N,2,6-trimethylbenzenesulfonamide |
1704069-05-5 | 97% | 1g |
$1520 | 2025-02-21 | |
eNovation Chemicals LLC | D626337-1g |
4-hydroxy-N,2,6-trimethylbenzenesulfonamide |
1704069-05-5 | 97% | 1g |
$1520 | 2025-02-20 |
4-Hydroxy-N,2,6-trimethylbenzenesulfonamide Related Literature
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1. Back matter
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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5. Book reviews
Additional information on 4-Hydroxy-N,2,6-trimethylbenzenesulfonamide
Comprehensive Overview of 4-Hydroxy-N,2,6-trimethylbenzenesulfonamide (CAS No. 1704069-05-5): Properties, Applications, and Industry Relevance
4-Hydroxy-N,2,6-trimethylbenzenesulfonamide (CAS No. 1704069-05-5) is a specialized sulfonamide derivative with a unique molecular structure that combines a hydroxyl group with a trimethyl-substituted benzene ring. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential as a building block for drug synthesis and its role in intermediate chemistry. The presence of both sulfonamide and hydroxyl functional groups enhances its reactivity, making it valuable for designing bioactive molecules targeting enzymes or receptors.
In recent years, the demand for high-purity sulfonamides like 4-Hydroxy-N,2,6-trimethylbenzenesulfonamide has surged, driven by advancements in small-molecule therapeutics and precision medicine. Researchers frequently search for "CAS 1704069-05-5 solubility" or "synthesis route for 4-Hydroxy-N,2,6-trimethylbenzenesulfonamide," reflecting its technical relevance. The compound’s lipophilicity and hydrogen-bonding capacity are critical parameters for drug formulation, aligning with trends in computational chemistry and QSAR modeling.
From an industrial perspective, 4-Hydroxy-N,2,6-trimethylbenzenesulfonamide is often explored for its potential in agrochemical formulations and material science. Its stability under varying pH conditions makes it suitable for crop protection agents, while its aromatic structure contributes to polymer modification. Environmental considerations, such as "biodegradability of sulfonamide compounds," are also hot topics, prompting studies into its ecological impact and green chemistry alternatives.
Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing CAS 1704069-05-5, ensuring compliance with pharmaceutical-grade standards. The compound’s chromatographic behavior and spectral data are frequently documented to support reproducibility in research. Additionally, its crystal structure and thermodynamic properties are subjects of academic interest, particularly in solid-state chemistry studies.
Innovations in catalytic sulfonylation have streamlined the production of 4-Hydroxy-N,2,6-trimethylbenzenesulfonamide, addressing challenges like regioselectivity and yield optimization. Patents and publications often highlight its utility in multistep syntheses, especially for heterocyclic compounds used in oncology research. The rise of AI-driven drug discovery has further amplified interest in such structural motifs, as they are leveraged for virtual screening libraries.
Regulatory and safety profiles of 4-Hydroxy-N,2,6-trimethylbenzenesulfonamide are rigorously evaluated to meet REACH and ICH guidelines. While not classified as hazardous, proper handling protocols are emphasized in SDS documentation. The compound’s stability under storage conditions (e.g., temperature, humidity) is another practical concern for manufacturers, often queried as "shelf life of CAS 1704069-05-5."
In conclusion, 4-Hydroxy-N,2,6-trimethylbenzenesulfonamide exemplifies the intersection of medicinal chemistry and industrial applications. Its versatility and evolving research landscape position it as a compound of enduring scientific and commercial value. Future directions may explore its nanocarrier compatibility or synergistic effects in combination therapies, aligning with global health and sustainability goals.
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